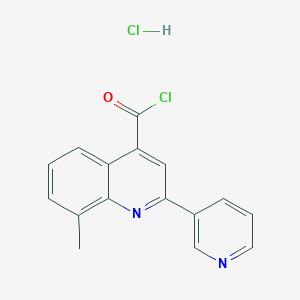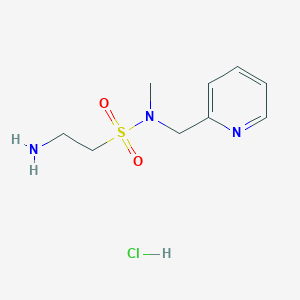
4-(2-Trifluorometilbenciloxi)piridina-2-carbonitrilo
Descripción general
Descripción
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C14H9F3N2O and a molecular weight of 278.23 g/mol. This compound features a pyridine ring substituted with a trifluoromethylbenzyloxy group and a carbonitrile group, making it a valuable intermediate in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile has a broad range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
It’s known that this compound is structurally characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups . More research is needed to identify the specific targets and their roles.
Biochemical Pathways
It’s known that the compound has potential therapeutic and industrial applications
Result of Action
Análisis Bioquímico
Biochemical Properties
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile has been observed to interact with certain proteins involved in cellular signaling pathways. These interactions can influence the activity of signaling proteins, thereby affecting downstream biochemical processes .
Cellular Effects
The effects of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Moreover, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in critical cellular functions, including cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, thereby affecting the metabolism of various substrates .
Furthermore, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can influence gene expression by binding to transcription factors and modulating their activity. This can lead to changes in the transcriptional regulation of target genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
The effects of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can change over time in laboratory settings. This compound has been shown to exhibit stability under certain conditions, but it can also undergo degradation over time, leading to changes in its biochemical activity . Long-term studies have indicated that prolonged exposure to 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can result in sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in cellular metabolism .
Metabolic Pathways
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism can also affect metabolic flux and the levels of key metabolites in cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-trifluoromethylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethylbenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbonitrile: Similar structure but lacks the benzyloxy group.
2-Cyano-4-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern.
Uniqueness
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is unique due to the presence of both the trifluoromethylbenzyloxy group and the carbonitrile group on the pyridine ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable intermediate in various chemical syntheses.
Propiedades
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)13-4-2-1-3-10(13)9-20-12-5-6-19-11(7-12)8-18/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTKRTZQDJLTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)


![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)


![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)


